1-(Benzyloxy)-3'-methoxybiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-20-9-5-8-18(14-20)17-10-12-19(13-11-17)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMRUNUYUUWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255763 | |
| Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-01-6 | |
| Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 3-methoxy-4′-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reaction Pathways and Mechanistic Investigations
Detailed Mechanistic Elucidation of Ether Bond Formation
The formation of the ether linkage in 1-(Benzyloxy)-3'-methoxybiphenyl is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org In this process, the sodium or potassium salt of a substituted phenol (B47542) (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide).
The mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (halide) from the backside. wikipedia.orgmasterorganicchemistry.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral. For the synthesis of this compound, the reaction would involve a substituted 3'-methoxybiphenyl phenoxide and a benzyl halide. The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide, following second-order kinetics. libretexts.org For the S_N2 reaction to be efficient, the alkyl halide should ideally be primary, like benzyl bromide, to minimize competing elimination reactions. youtube.com
Alternative mechanistic pathways can also be considered under specific conditions. For instance, a photochemical S_N1-type reaction has been reported for the formation of benzyl ethers, which proceeds through the generation of a carbocation from a C-H bond via a photoredox-catalyzed process. However, the classic Williamson synthesis remains the most direct and widely applied method.
The choice of solvent significantly impacts the reaction's efficiency and selectivity. Solvents like acetonitrile (B52724) have been shown to favor O-alkylation, leading to higher yields of the desired ether product, whereas protic solvents like methanol (B129727) can lead to competing side reactions such as solvolysis. researchgate.netrsc.org
Reactivity of Biphenyl (B1667301) Ether Derivatives in Functional Group Transformations
Biphenyl ether derivatives, such as this compound, possess multiple reactive sites, allowing for a variety of functional group transformations. The reactivity can be broadly categorized into reactions occurring on the aromatic biphenyl core and those involving the ether linkages.
Reactions of the Biphenyl Core: The two phenyl rings of the biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of these substitutions is directed by the existing substituents—the benzyloxy and methoxy (B1213986) groups. Both are ortho-, para-directing and activating groups, influencing the regioselectivity of the incoming electrophile.
Cleavage of Ether Bonds: The benzyloxy group is a common protecting group for alcohols and phenols in organic synthesis because it is stable under many reaction conditions but can be selectively cleaved. organic-chemistry.org The most common method for debenzylation is palladium-catalyzed hydrogenation, which yields the corresponding phenol and toluene. organic-chemistry.org
Acidic cleavage of ethers, particularly with strong acids like HBr or HI, is another important transformation. libretexts.orglibretexts.org The mechanism of this cleavage depends on the structure of the ether. For a benzylic ether like this compound, the cleavage likely proceeds through an S_N1 mechanism due to the stability of the resulting benzyl carbocation. libretexts.orglibretexts.org The initial step is the protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent departure of the alcohol generates a stable benzylic carbocation, which is then attacked by the halide nucleophile. The other part of the molecule would yield 3'-methoxybiphenyl-X-ol. It is important to note that the ether linkage to the phenyl ring (the methoxy group) is much more robust and does not typically cleave under these conditions because S_N1 or S_N2 reactions are highly disfavored on sp2-hybridized carbons. youtube.com
Oxidative cleavage provides another route for transforming benzylic ethers into other functional groups. organic-chemistry.org
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has become an indispensable tool for gaining a deeper understanding of reaction mechanisms, complementing experimental findings. acs.org Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly powerful in elucidating the intricate details of reaction pathways for molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are employed to map out the potential energy surface, identifying the structures of reactants, products, intermediates, and transition states. nih.gov
For the Williamson ether synthesis, DFT studies can model the reaction pathway, calculating the activation energies for different potential routes (e.g., O-alkylation vs. C-alkylation) and rationalizing the observed regioselectivity. researchgate.netrsc.org DFT can also be used to understand the role of the solvent by including solvent models in the calculations, which can explain why certain solvents favor the desired ether formation. rsc.org For instance, DFT calculations have been used to guide catalyst design by predicting how different substituents on a biphenyl linker would affect reaction barriers and selectivity.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO can indicate the feasibility of a reaction.
In the context of the Williamson ether synthesis, FMO analysis can be used to understand the nucleophilic attack of the phenoxide on the benzyl halide. The HOMO of the phenoxide (the nucleophile) interacts with the LUMO of the benzyl halide (the electrophile), which is typically the σ* antibonding orbital of the carbon-halogen bond. masterorganicchemistry.com Computational studies can visualize these orbitals and quantify their energies to predict the most likely site of attack.
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. ims.ac.jpfossee.in The structure of the transition state is fleeting and difficult to observe experimentally, making computational methods essential. mit.edu
By calculating the potential energy surface, computational methods can locate the saddle point that corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate.
For the synthesis of this compound, computational analysis can determine the activation energy for the S_N2 reaction. These calculations can also compare the energy barriers for desired reactions versus potential side reactions, thereby predicting the reaction's selectivity. researchgate.net For example, calculations can show why O-alkylation is kinetically favored over C-alkylation under certain conditions. Advanced methods can even partition the reaction path into distinct phases, offering a highly detailed narrative of the bond-breaking and bond-forming events. acs.org
Investigating the Influence of Substituents on Reaction Kinetics and Selectivity
The nature and position of substituents on the biphenyl rings have a profound impact on the kinetics and selectivity of both the formation of this compound and its subsequent reactions. These effects can be electronic or steric in nature.
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings can significantly alter the reactivity of the molecule. In the context of nucleophilic aromatic substitution (S_NAr) reactions on biphenyl systems, the reaction rate is highly sensitive to the electronic nature of the substituents. nih.gov For instance, studies on the piperidinodebromination of substituted bromonitrobiphenyls have shown that the kinetic data can be correlated using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents. rsc.org An electron-withdrawing group generally accelerates S_NAr by stabilizing the negatively charged Meisenheimer intermediate, whereas an electron-donating group has the opposite effect. nih.govnih.gov
In the Williamson ether synthesis, the electronic nature of the substituent on the phenoxide will influence its nucleophilicity. An EDG like the methoxy group in the 3'-position increases the electron density on the phenoxide oxygen, making it a stronger nucleophile and potentially increasing the reaction rate.
Steric Effects: Steric hindrance can play a crucial role in determining reaction outcomes. In the Williamson ether synthesis, bulky substituents near the reacting centers can slow down the reaction or favor elimination over substitution. masterorganicchemistry.com The choice between a primary or secondary alkyl halide is a classic example of steric effects influencing the S_N2 reaction pathway. youtube.com
Computational studies have quantified the impact of steric hindrance by calculating rotational energy barriers (ΔG‡rot) for biphenyl systems. Increasing the steric bulk of substituents can drastically increase these barriers, influencing the conformational preferences of the molecule and, consequently, its reactivity and selectivity in catalyzed reactions.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-(Benzyloxy)-3'-methoxybiphenyl, providing insights into the connectivity and environment of each atom within the molecule.
¹H NMR and ¹³C NMR Analysis of Biphenyl (B1667301) Ether Scaffolds
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural confirmation of biphenyl ether scaffolds like this compound. nih.govacs.org In ¹H NMR, the chemical shifts of protons on the aromatic rings are influenced by the electron-donating or withdrawing nature of the substituents. For instance, hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the range of 3.4 to 4.5 δ. libretexts.orgpressbooks.pub The benzylic protons of the benzyloxy group would also exhibit a characteristic chemical shift.
¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. Quaternary carbons, such as those at the biphenyl linkage and those bearing the ether and methoxy (B1213986) substituents, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.comresearchgate.net Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals by revealing through-bond connectivities. mdpi.comresearchgate.netusm.my
Table 1: Representative ¹H and ¹³C NMR Data for Biphenyl Ether Scaffolds
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H | 6.5 - 8.0 | Aromatic protons |
| ¹H | 5.0 - 5.2 | Benzylic protons (-O-CH₂-Ph) |
| ¹H | 3.8 - 4.0 | Methoxy protons (-OCH₃) |
| ¹³C | 150 - 160 | Carbons attached to ether oxygen |
| ¹³C | 110 - 145 | Other aromatic carbons |
| ¹³C | 70 - 75 | Benzylic carbon (-O-C H₂-Ph) |
| ¹³C | 55 - 60 | Methoxy carbon (-OC H₃) |
Note: The exact chemical shifts for this compound would require experimental data for the specific compound. The values presented are typical ranges for similar structures.
Dynamic NMR for Conformational Analysis and Torsional Barriers
The biphenyl core is not static; the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation is subject to an energy barrier, influenced by the size and nature of the substituents, particularly those in the ortho positions. libretexts.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and quantify the energy barriers (torsional barriers) to rotation. researchgate.netresearchgate.netrsc.org
By monitoring the NMR spectra at different temperatures, researchers can observe the effects of restricted rotation. At low temperatures, where the interconversion between different conformations (atropisomers) is slow on the NMR timescale, separate signals for non-equivalent protons or carbons may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the rotational process. For biphenyl itself, the torsional barrier is relatively low, but substituents can significantly increase this barrier. libretexts.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways of biphenyl ethers are influenced by the positions of the substituents. nih.gov Common fragmentation patterns for ethers include cleavage of the C-O bond and α-cleavage. youtube.comyoutube.com For this compound, characteristic fragments would likely arise from the cleavage of the benzylic ether bond, loss of the methoxy group, and fragmentation of the biphenyl core itself. nih.gov The analysis of these fragments helps to piece together the structure of the original molecule. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the ether linkages is confirmed by strong C-O stretching vibrations. Phenyl alkyl ethers typically show two distinct C-O stretching bands, one around 1250 cm⁻¹ and another near 1050 cm⁻¹. libretexts.orgpressbooks.pub The aromatic rings will give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.orgpressbooks.pub The C-H bonds of the saturated methylene (B1212753) group in the benzyl (B1604629) moiety and the methyl group of the methoxy substituent will show stretching absorptions just below 3000 cm⁻¹. pressbooks.pub
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Alkyl C-H | 2850 - 3000 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Aryl-O-C (asymmetric) | ~1250 | Stretch |
| Aryl-O-C (symmetric) | ~1050 | Stretch |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about the connectivity and dynamics of this compound in solution, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
Analysis of Dihedral Angles and Conformational Flexibility
A key piece of information obtained from the crystal structure of a biphenyl derivative is the dihedral angle between the two phenyl rings. nih.gov In the solid state, this angle is influenced by a balance of intramolecular steric interactions and intermolecular packing forces within the crystal. For biphenyl itself, the dihedral angle in the solid state can be close to planar, but this is often an average of two twisted conformations. utah.edu The presence of substituents, such as the benzyloxy and methoxy groups in this compound, will significantly impact this angle due to steric hindrance. libretexts.org
Supramolecular Associations in the Solid State
In the crystal structures of similar aromatic compounds, C-H···O interactions are common, where a hydrogen atom bonded to a carbon atom forms a hydrogen bond with an oxygen atom of a neighboring molecule. For this compound, the methoxy and benzyloxy groups provide potential hydrogen bond acceptors. Furthermore, C-H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are also expected to play a significant role in the crystal packing. These interactions often lead to the formation of extended one-, two-, or three-dimensional networks.
For instance, in the crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, a compound containing benzyloxy groups, weak C-H···O and C-H···π interactions are observed to link the molecules. Current time information in Bangalore, IN.nih.gov The intermolecular interactions, when quantified using Hirshfeld surface analysis, revealed significant contributions from H···H, H···C/C···H, and H···O/O···H contacts. nih.gov This suggests that similar interactions would likely govern the solid-state assembly of this compound.
The dihedral angle between the two phenyl rings of the biphenyl core is a critical parameter influencing the molecular conformation and packing. In many biphenyl derivatives, this angle is non-zero, indicating a twisted conformation that helps to minimize steric hindrance between the ortho-substituents on the two rings. This twist, in turn, affects the efficiency of π-π stacking interactions between adjacent biphenyl moieties. Supramolecular networks of polymethylphosphonic acid groups bonded to biphenyl platforms have demonstrated the capacity of the biphenyl unit to participate in the formation of one-dimensional chain structures through interactions with metal ions. nih.gov
Interactive Table: Expected Intermolecular Interactions in this compound
| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |
| C-H···O | C-H bonds of phenyl and benzyl groups; Oxygen of methoxy and benzyloxy groups | Formation of hydrogen-bonded chains or sheets |
| C-H···π | C-H bonds of one molecule; π-system of a phenyl ring of another molecule | Contribution to overall lattice stability |
| π-π Stacking | Phenyl rings of the biphenyl core | Potential for parallel or offset stacking, influencing electronic properties |
| van der Waals | All atoms in the molecule | General contribution to molecular packing |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Properties
The electronic and optical properties of this compound can be probed using UV-Visible and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and its ability to absorb and emit light.
The UV-Visible absorption spectrum of biphenyl derivatives is typically characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic rings. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the biphenyl core. For example, the UV spectrum of 4-methoxybiphenyl (B1664174) in alcohol shows a maximum absorption at 261 nm. nih.gov The presence of the benzyloxy and methoxy groups in this compound is expected to cause a red shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted biphenyl, due to the extension of the conjugated π-system and the electron-donating nature of the alkoxy groups. Theoretical studies on 4-Methoxy-4'-Nitrobiphenyl have utilized UV-Vis absorption spectra to understand the charge transfer interactions within the molecule. nih.gov
Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. Following absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The wavelength of the emitted light is typically longer than the wavelength of the absorbed light (the Stokes shift). For example, 4-Benzyl Biphenyl exhibits an excitation peak at 250 nm and an emission peak at 319 nm, resulting in a Stokes shift of 69 nm. aatbio.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is influenced by the molecular structure and the surrounding environment. The flexible nature of the biphenyl linkage and the presence of the benzyloxy group can provide pathways for non-radiative decay, potentially affecting the fluorescence intensity.
Interactive Table: Expected Spectroscopic Properties of this compound
| Spectroscopic Technique | Expected Observation | Inferred Information |
| UV-Visible Spectroscopy | Absorption bands in the UV region, likely red-shifted compared to unsubstituted biphenyl. | Electronic transitions (π-π*), extent of π-conjugation. |
| Fluorescence Spectroscopy | Emission at a longer wavelength than the absorption maximum. | Excited state properties, potential for light-emitting applications. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. For 1-(Benzyloxy)-3'-methoxybiphenyl, methods like Density Functional Theory (DFT) would be highly suitable. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems of this size. The choice of basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p), would be crucial for obtaining reliable results.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve minimizing the energy of the molecule to find its ground-state geometry. Given the presence of several rotatable bonds—specifically the C-C bond of the biphenyl (B1667301) core, the C-O-C linkage of the benzyloxy group, and the C-O bond of the methoxy (B1213986) group—the molecule can exist in various conformations.
A systematic conformational analysis would be performed by rotating these key dihedral angles and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule, identifying the global minimum energy conformation as well as other low-energy local minima. For instance, in a study of the structurally related 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the two phenyl rings of the biphenyl unit was found to be 26.09(4)°. nih.gov A similar non-planar (twisted) conformation would be expected for this compound due to the steric hindrance between the ortho-hydrogens of the two phenyl rings.
Table 1: Expected Key Dihedral Angles in the Optimized Geometry of this compound
| Dihedral Angle | Expected Value (degrees) |
| Phenyl-Phenyl (Biphenyl Core) | ~25-45 |
| C-O-C-C (Benzyloxy Group) | ~170-180 |
Note: These are expected values based on studies of similar compounds and are subject to variation based on the specific electronic and steric effects within this compound.
The resulting energy profile would likely show two minima corresponding to the twisted, non-planar conformations, and two transition states corresponding to the planar and perpendicular arrangements of the phenyl rings. The energy difference between the minimum and the transition state represents the rotational barrier. For biphenyl itself, this barrier is relatively low, but for substituted biphenyls, steric and electronic effects of the substituents can significantly influence this barrier. The presence of the benzyloxy and methoxy groups in this compound is expected to create a more complex energy landscape compared to unsubstituted biphenyl.
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. These calculations provide information about the electronic transitions between the ground state and various excited states. Key properties that can be determined include the absorption wavelengths (corresponding to the energy of the electronic transitions), the oscillator strengths (related to the intensity of the absorption), and the nature of the transitions (e.g., π-π* or n-π*).
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the molecule's electronic excitation energy and is related to its chemical reactivity and stability. In a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.gov A similar value would be anticipated for this compound. The distribution of the HOMO and LUMO across the molecule would reveal the regions involved in the electronic transitions. It is expected that the HOMO would be localized on the more electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed across the biphenyl system.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. By simulating the molecule's trajectory over a period of nanoseconds or even microseconds, it is possible to explore a much wider range of its conformational space than is feasible with static calculations alone.
For this compound, MD simulations would provide valuable information about the flexibility of the molecule, the time scales of conformational changes, and the influence of a solvent environment on its structure. This is particularly important for understanding how the molecule might behave in a biological system or in solution.
Quantitative Structure-Property Relationships (QSPR) based on Computational Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its macroscopic properties. A wide range of computational descriptors can be calculated for this compound using its optimized geometry and electronic structure. These descriptors can be broadly categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges, etc.
These descriptors can then be used to build mathematical models that predict various properties of the molecule, such as its solubility, boiling point, or biological activity.
Table 2: Examples of Computational Descriptors for QSPR Studies
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of Oxygen Atoms |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
Theoretical Prediction of Reactivity and Stability
Computational methods can also be used to predict the reactivity and stability of this compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a key component of this. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity.
Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP map shows the distribution of charge on the surface of the molecule, with red regions indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the ether linkages would be expected to be regions of high negative potential.
The stability of the molecule can also be assessed by calculating its heat of formation and by analyzing the bond dissociation energies for its various chemical bonds. These calculations can help to identify the most likely pathways for thermal decomposition or chemical reactions.
Advanced Research Applications of Biphenyl Ether Derivatives
Role as a Versatile Intermediate in Complex Organic Synthesis
The strategic placement of the benzyloxy and methoxy (B1213986) groups on the biphenyl (B1667301) framework makes 1-(Benzyloxy)-3'-methoxybiphenyl a highly valuable intermediate in the synthesis of more complex molecular architectures. The benzyloxy group can be readily cleaved under various conditions to reveal a hydroxyl group, providing a handle for further functionalization. This latent reactivity, combined with the electronic influence of the methoxy group, allows for selective transformations at different positions of the biphenyl system.
Precursor for Substituted Biphenyls and Biaryl Systems
This compound serves as a foundational precursor for a wide array of substituted biphenyl and biaryl systems. The presence of two distinct aromatic rings, each with its own activating and directing groups, allows for a range of selective cross-coupling reactions. For instance, the molecule can undergo further Suzuki, Negishi, or Stille couplings to introduce additional substituents, leading to the construction of highly functionalized biaryl compounds. These resulting molecules are often key components in pharmaceuticals, agrochemicals, and advanced materials.
A notable application is in the synthesis of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde and its corresponding indanone derivatives. asianpubs.org In this context, the this compound core provides the essential biaryl framework upon which further modifications are made to achieve the final target molecules with potential antibacterial activity. asianpubs.org
Building Blocks for Functional Materials
The structural rigidity and tunable electronic properties of the biphenyl unit make it an attractive component for the design of functional organic materials. This compound can be incorporated as a fundamental building block into larger polymeric or oligomeric structures. The potential for debenzylation to unmask a hydroxyl group allows for post-polymerization modification, enabling the fine-tuning of the material's properties, such as solubility, thermal stability, and optoelectronic characteristics. While direct examples for this specific molecule are not extensively documented, the broader class of benzyloxy-substituted biphenyls is recognized for its utility in creating materials with applications in areas like liquid crystals and organic light-emitting diodes (OLEDs).
Development of Chemical Probes and Sensors for Chemical Systems
The inherent fluorescence of the biphenyl core can be modulated by the introduction of various substituents. This principle is leveraged in the development of chemical probes and sensors that can detect and report on the presence of specific analytes or changes in the chemical environment.
Fluorescent Probes for Chemical Detection
While research specifically detailing this compound as a fluorescent probe is limited, the broader family of methoxy-substituted biphenyl derivatives has shown promise in this area. mdpi.comnih.gov The fluorescence properties of biphenyl compounds are sensitive to their substitution pattern and the surrounding environment. nih.gov The introduction of a methoxy group can enhance the fluorescence quantum yield of a probe. mdpi.com For example, the incorporation of a 4-methoxy group into a naphthalimide-based fluorescent probe was found to significantly improve its detection sensitivity for Zn²⁺ ions. mdpi.com This suggests that the methoxy group in this compound could potentially contribute to the development of sensitive fluorescent probes, although further research is needed to explore this specific application.
Probes for Investigating Chemical Signaling Networks
The development of probes to study complex biological signaling networks is a rapidly advancing field. Biphenyl-based structures can be designed to interact with specific biological targets and report on their activity through changes in fluorescence or other detectable signals. The lipophilic nature of the benzyloxy group in this compound could facilitate its incorporation into lipid membranes, making it a potential candidate for the development of probes aimed at studying membrane-associated biological processes. However, specific studies employing this compound for investigating chemical signaling networks are not yet prevalent in the literature.
Catalytic Applications (as Ligands or Chiral Frameworks)
The atropisomerism exhibited by certain substituted biphenyls makes them excellent candidates for use as chiral ligands in asymmetric catalysis. The steric bulk of the substituents on the biphenyl rings can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules.
While there is no direct evidence of this compound itself being used as a catalytic ligand, its structural motifs are found in more complex ligands. The synthesis of chiral biphenyl ligands often starts from simpler, appropriately substituted biphenyl precursors. The benzyloxy and methoxy groups in this compound could, in principle, be elaborated into the bulkier groups typically required for effective chiral induction. This would involve multi-step synthetic sequences to build upon the foundational biphenyl core. The potential exists for this compound to serve as a starting material for the synthesis of novel chiral ligands and frameworks for catalytic applications, though this remains an area for future exploration.
Material Science Applications
The optical and electronic properties of biphenyl ethers make them attractive candidates for applications in advanced materials, from optoelectronic devices to liquid crystals.
Biphenyl derivatives are integral to the development of materials for organic electronics. Fluorinated biphenyls, for instance, are utilized in the creation of Organic Light-Emitting Diodes (OLEDs). The rigid structure and tunable electronic properties of the biphenyl core are advantageous for designing host materials or emissive components in these devices.
More directly relevant to the this compound structure is the use of diphenyl ether (DPE) as a processing additive in the fabrication of non-fullerene acceptor (NFA) organic solar cells (OSCs). The commercialization of OSCs is partly hindered by the need for halogenated solvents during manufacturing. Research has shown that using DPE as a non-halogenated additive in combination with green solvents like o-xylene (B151617) can significantly improve device performance and stability.
The addition of DPE helps to fine-tune the nanostructure of the active layer, enhancing the ordering of the polymer donor and improving domain purity. This leads to better charge carrier collection and reduced non-radiative recombination losses, ultimately boosting the power conversion efficiency (PCE). In one study, the use of DPE increased the PCE of a TPD-3F:IT-4F based solar cell by over 15% and improved its operational stability under illumination. The presence of methoxy and benzyloxy substituents on the this compound skeleton could further modify its electronic properties, suggesting its potential as a component or additive in its own right.
Table 2: Effects of Diphenyl Ether (DPE) Additive in Organic Solar Cells
| Performance Metric | Effect of DPE Addition | Underlying Reason |
|---|---|---|
| Power Conversion Efficiency (PCE) | Increased by over 15% | Improved charge collection and reduced recombination. |
| Short-Circuit Current (Jsc) & Fill Factor (FF) | Increased | Superior molecular ordering and enhanced donor polymer crystallization. |
| Operational Stability | Improved | More stable active layer nanostructure. |
| Processing | Enables halogen-free fabrication | DPE is a non-halogenated additive compatible with green solvents. |
The unique combination of rigidity from the biphenyl core and flexibility from the ether linkage makes biphenyl ether derivatives excellent candidates for creating polymers and liquid crystals with specific, tunable properties. Liquid crystals (LCs) are materials that exhibit phases between a conventional liquid and a solid crystal, and their properties are highly dependent on molecular shape.
The biphenyl moiety is a common component in LC design because its geometry and the potential for free rotation around the central bond influence the thermal stability and temperature range of the liquid crystalline phases. For example, a homologous series of liquid crystals based on a biphenyl azomethine/ester structure was shown to possess high thermal stability and broad nematogenic (nematic phase) temperature ranges. The substituents on the biphenyl rings, such as the alkoxy chains, play a critical role in optimizing the mesophase and optical properties.
Furthermore, biphenyl derivatives are used as precursors for advanced polymers. For example, functionalized biphenyls can be used to synthesize polycyclic aromatic hydrocarbons for applications in olefin metathesis polymerization. By modifying the this compound molecule—for instance, by introducing polymerizable groups—it could be used as a monomer to synthesize polymers with tailored refractive indices, dielectric constants, or thermal stability, suitable for applications in optics, electronics, and high-performance plastics. Research into deuterated biphenyl-containing liquid crystals has also shown promise for creating materials with significantly reduced absorption in the near-infrared (NIR) range for specialized optical applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of biaryl compounds has been dominated by palladium-catalyzed cross-coupling reactions. However, the future of chemical synthesis is increasingly focused on sustainability, efficiency, and the reduction of hazardous waste. For a compound like 1-(Benzyloxy)-3'-methoxybiphenyl, this involves moving beyond traditional methods toward greener alternatives.
Future research will likely concentrate on several key areas. Firstly, the evolution of cross-coupling reactions will continue, with an emphasis on replacing precious metal catalysts like palladium with more abundant and less toxic first-row transition metals such as nickel or copper. acs.org Moreover, the development of catalyst-free methodologies, such as thermal decarboxylation/dimerization pathways, presents an intriguing, sustainable route for creating biphenyl (B1667301) structures from bio-based feedstocks. rsc.org These methods eliminate the need for metal catalysts altogether, significantly improving the environmental profile of the synthesis. rsc.org
Another significant avenue is the use of sustainable solvents, particularly water. Suzuki-Miyaura cross-coupling reactions performed in water, often with the aid of a phase-transfer catalyst, are becoming more common for the synthesis of various biphenyls and could be adapted for this specific compound. frontiersin.orgrsc.org The benzyloxy group is a common protecting group for phenols, introduced to ensure chemoselectivity during subsequent reactions. nih.gov A key aspect of sustainable synthesis is minimizing the number of steps, including protection and deprotection. nih.gov Future methodologies will aim for direct C-H activation and arylation, bypassing the need for pre-functionalized starting materials like aryl halides and the associated protecting group chemistry, thereby creating more atom-economical and efficient synthetic pathways.
| Methodology | Typical Catalyst | Key Advantages | Potential for Sustainability | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂) | High yields, functional group tolerance, commercial availability of boronic acids. | Adaptable to aqueous media; development of highly active catalysts reduces loadings. | rsc.org |
| Hiyama Coupling | Palladium or Rhodium | Organosilane reagents are non-toxic, stable, and relatively inexpensive. | Use of less toxic organometallic reagents compared to others like organotins (Stille). | rsc.org |
| Ullmann Reaction | Copper | A classic method, useful for large-scale synthesis; avoids organometallic reagents. | Modern protocols use lower temperatures and ligands to improve efficiency and reduce waste. | rsc.org |
| Direct C-H Arylation | Palladium, Rhodium | Eliminates pre-functionalization step (e.g., halogenation), improving atom economy. | High potential; reduces synthetic steps and waste streams significantly. | rsc.org |
| Thermal Decarboxylation/Dimerization | Catalyst-Free | Utilizes bio-based feedstocks (e.g., hydroxycinnamic acids), avoids metal catalysts. | Extremely high sustainability by using renewable resources and eliminating catalysts. | rsc.org |
Advanced Spectroscopic Techniques for Real-Time Analysis
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic protocols and controlling the properties of resulting materials. The shift towards real-time, in-line process analytical technology (PAT) is transforming chemical research and manufacturing. For this compound, advanced spectroscopic techniques can provide unprecedented insight into its formation and behavior.
Vibrational spectroscopy, including Near-Infrared (NIR) and Raman spectroscopy, is particularly well-suited for in-line monitoring of chemical reactions. mdpi.com These non-destructive techniques can track the concentration of reactants, intermediates, and the final product in real-time without the need for sample extraction. mdpi.com For instance, one could monitor the C-Br stretching vibration of an aryl bromide starting material disappearing as the biphenyl C-C bond forms.
For studying the photophysical properties of materials derived from this compound, time-resolved spectroscopy is indispensable. Femtosecond transient absorption (TA) spectroscopy can probe the excited-state dynamics of molecules on incredibly short timescales. acs.org This is crucial for understanding processes like fluorescence and charge transfer in potential applications like OLEDs, revealing how structural features, such as the torsional angle between the phenyl rings, influence the deactivation pathways of the excited state. acs.org Furthermore, advanced techniques like electron energy-loss spectroscopy (EELS), while often used for materials science, offer high spatial resolution to probe the local chemical environment, which could be used to analyze materials or composites incorporating this biphenyl derivative. arxiv.org
| Technique | Primary Application | Information Gained | Suitability for Real-Time Analysis | Reference |
|---|---|---|---|---|
| Raman Spectroscopy | In-line reaction monitoring, structural identification. | Vibrational modes, bond formation/breakage, concentration profiles. | High; provides specific chemical fingerprints. | mdpi.com |
| Near-Infrared (NIR) Spectroscopy | In-line process monitoring, bulk material analysis. | Overtone and combination bands, concentration of major components. | High; robust for industrial settings, but less specific than Raman. | mdpi.com |
| Femtosecond Transient Absorption (TA) | Studying photophysics and excited-state dynamics. | Lifetimes of excited states, structural relaxation, charge transfer rates. | Not for synthesis monitoring, but for real-time analysis of ultrafast photophysical events. | acs.org |
| Electron Energy-Loss Spectroscopy (EELS) | High-resolution chemical analysis of materials. | Elemental composition, sp²/sp³ carbon ratio, local electronic structure. | No; typically used for post-synthesis characterization of solid-state materials. | arxiv.org |
Integration of Computational Chemistry for Predictive Design
Computational chemistry and machine learning are rapidly becoming integral to the chemical sciences, enabling researchers to predict molecular properties and guide experimental efforts, thereby saving significant time and resources. nih.govmdpi.com For a molecule like this compound and its derivatives, these tools offer a powerful approach to predictive design for specific functions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to calculate the geometric and electronic structure of the molecule, including the dihedral angle between the phenyl rings, which is critical for its photophysical properties. acs.org DFT calculations can also predict spectroscopic data (like NMR shifts and vibrational frequencies), predict the HOMO/LUMO energy levels to estimate electronic properties relevant to materials science, and model reaction pathways to help design more efficient catalysts or synthetic routes. acs.orgumich.edu
Beyond single molecules, quantitative structure-activity relationship (QSAR) studies and machine learning models can be trained on datasets of related biphenyl compounds to predict the properties of new, unsynthesized derivatives. nih.govnih.gov For example, a model could be developed to predict the emission wavelength or quantum yield for a potential OLED material by inputting different substituent patterns on the biphenyl scaffold. This predictive power allows for the in-silico screening of vast chemical spaces, identifying the most promising candidates for synthesis and testing, and accelerating the discovery of new functional molecules. mdpi.com
| Method | Predicted Properties | Application for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, reaction energies, electronic structure (HOMO/LUMO), spectroscopic properties. | Optimizing synthesis, predicting photophysical properties for materials, understanding catalytic mechanisms. | acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, or other properties based on structural descriptors. | Predicting the potential bioactivity of derivatives for pharmaceutical or agrochemical applications. | nih.gov |
| Molecular Docking | Binding affinity and mode of a ligand to a biological target (e.g., protein). | Designing derivatives as potential enzyme inhibitors or receptor modulators. | mdpi.comnih.gov |
| Machine Learning (ML) | A wide range of properties, from reaction outcomes to material characteristics, based on training data. | Accelerating the discovery of new derivatives with optimal properties for catalysis or advanced materials. | nih.gov |
Exploration of New Chemical Applications in Advanced Materials and Catalysis
The true value of a chemical compound is realized through its applications. The unique combination of steric and electronic properties in this compound makes it a promising candidate for development in advanced materials and catalysis.
In materials science, functionalized biphenyls are of great interest for optoelectronic applications. Specifically, they are used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs). acs.org By creating twisted molecular structures, researchers can inhibit intermolecular π-π stacking, which often quenches fluorescence in the solid state. This leads to materials with higher fluorescence efficiency and improved device performance. acs.org The structure of this compound, with its substitution pattern, could be a starting point for designing new host or emissive materials for OLEDs. It could also serve as a monomer for creating sustainable polymers, where the biphenyl unit provides rigidity and thermal stability, potentially replacing petroleum-based monomers like bisphenol A. rsc.org
In catalysis, the biphenyl scaffold is frequently used to construct chiral ligands for asymmetric synthesis. The axial chirality of appropriately substituted biphenyls is a powerful tool for controlling the stereochemical outcome of a reaction. While this compound is not itself chiral, it serves as a modifiable platform. The methoxy (B1213986) and benzyloxy groups can be chemically altered or replaced to build more complex ligand systems. These ligands could then be coordinated to transition metals to create catalysts for a variety of transformations, from asymmetric hydrogenation to cross-coupling reactions. acs.org The electronic nature of the substituents can tune the reactivity of the metal center, providing a rational design approach to catalyst development. acs.org
| Application Area | Specific Role of the Biphenyl Scaffold | Key Molecular Features | Reference |
|---|---|---|---|
| Advanced Materials (OLEDs) | Core structure for host or emissive layer materials. | Rigid scaffold, tunable electronic properties via substituents, potential for twisted conformations. | acs.org |
| Sustainable Polymers | Bio-based monomer to replace petroleum-derived bisphenols. | Provides rigidity, thermal stability. Phenolic groups (after debenzylation) for polymerization. | rsc.org |
| Asymmetric Catalysis | Scaffold for constructing chiral ligands (e.g., BINAP analogues). | Axial chirality upon further substitution; functional groups for tuning catalyst electronics and sterics. | acs.org |
| Bioactive Compounds | Core structure for designing enzyme inhibitors or other therapeutic agents. | The biphenyl unit is a known pharmacophore; methoxy and hydroxyl groups often enhance activity. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
